N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with an appropriate reagent to form the isoxazole ring. The resulting compound is then reacted with 3-(dimethylamino)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in various chemical processes.
Uniqueness
N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19(2)9-3-8-17-15(20)14-10-13(18-21-14)11-4-6-12(16)7-5-11/h4-7,14H,3,8-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPWBFKVNMFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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